2-Amino-5-chloro-3-fluorobenzaldehyde
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Overview
Description
2-Amino-5-chloro-3-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . This compound is characterized by the presence of amino, chloro, and fluoro substituents on the benzaldehyde ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-3-fluorobenzaldehyde typically involves the halogenation of aniline derivatives followed by formylation. One common method includes the reaction of 2-amino-5-chloroaniline with a fluorinating agent under controlled conditions to introduce the fluorine atom . The resulting intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack or Reimer-Tiemann to obtain the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and formylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-Amino-5-chloro-3-fluorobenzoic acid.
Reduction: 2-Amino-5-chloro-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-chloro-3-fluorobenzaldehyde is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-3-fluorobenzaldehyde depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity . The exact pathways involved can vary based on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorobenzaldehyde: Lacks the chloro substituent, which can affect its reactivity and applications.
2-Amino-3-chloro-5-fluorobenzaldehyde: Similar structure but with different positioning of the chloro and fluoro groups, leading to variations in chemical behavior.
2-Amino-5-chloro-2’-fluorobenzophenone: Contains a ketone group instead of an aldehyde, resulting in different reactivity and applications.
Uniqueness
2-Amino-5-chloro-3-fluorobenzaldehyde is unique due to the specific arrangement of its substituents, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications .
Properties
Molecular Formula |
C7H5ClFNO |
---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
2-amino-5-chloro-3-fluorobenzaldehyde |
InChI |
InChI=1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 |
InChI Key |
BTEZTOQAYNLQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)N)F)Cl |
Origin of Product |
United States |
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